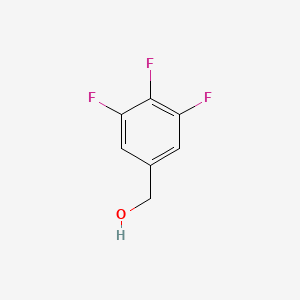

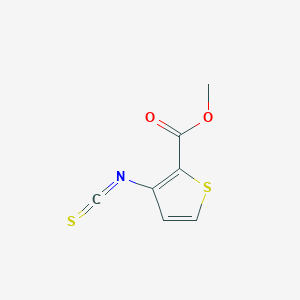

![molecular formula C18H16N2O2 B1306118 4-吡啶-3-基-3a,4,5,9b-四氢-3H-环戊[c]喹啉-8-甲酸 CAS No. 950187-45-8](/img/structure/B1306118.png)

4-吡啶-3-基-3a,4,5,9b-四氢-3H-环戊[c]喹啉-8-甲酸

描述

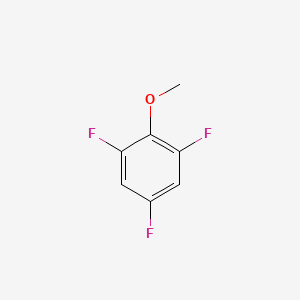

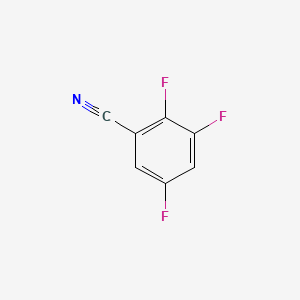

The compound "4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid" is a derivative of quinolinecarboxylic acid, which is a class of compounds known for their potent antibacterial properties. These compounds typically function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication .

Synthesis Analysis

The synthesis of quinolinecarboxylic acid derivatives often involves the Gould-Jacobs quinoline synthesis, as described for the preparation of a variety of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids . The process starts with an appropriately substituted aniline and proceeds through several steps, including ethylation and hydrolysis, to yield the desired acid products. The synthesis is designed to introduce specific substituents that can enhance the antibacterial activity and pharmacokinetic properties of the compounds .

Molecular Structure Analysis

The molecular structure of quinolinecarboxylic acid derivatives is characterized by the presence of a carboxylate group, nitrogen donor atoms, and large conjugated π systems, which provide potential sites for hydrogen bonding and aromatic ring stacking interactions . These structural features are crucial for the interaction with bacterial DNA gyrase and are often fine-tuned to optimize antibacterial activity .

Chemical Reactions Analysis

Quinolinecarboxylic acid derivatives can form various solvates and polymorphs through different types of hydrogen bonds and encapsulation processes . The ability to form stable complexes with metals, as seen in the synthesis of metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid, is another aspect of their chemical reactivity . These interactions can influence the physical properties and biological activities of the compounds.

Physical and Chemical Properties Analysis

The physicochemical properties of quinolinecarboxylic acid derivatives, such as water solubility and log P, are closely related to their structural modifications . These properties are significant for the compounds' bioavailability and efficacy as antibacterial agents. The crystal structures of these compounds reveal the presence of various intermolecular interactions, which can affect their solid-state properties and reactivity .

科学研究应用

晶体学和分子结构

涉及吡啶和喹啉衍生物的晶体结构和分子相互作用的研究,例如 4-吡啶-3-基-3a,4,5,9b-四氢-3H-环戊[c]喹啉-8-甲酸,是一个重要的研究领域。人们已经探索了这些化合物在晶体学中独特的相互作用和氢键模式。例如,Shi-Wen Huang 等人(2010 年)研究了 2-(吡啶-2-基)喹啉-4-甲酸硝酸盐的晶体结构,突出了氢键和芳环堆积相互作用在超分子化学中的重要性 (Huang 等人,2010)。

配位化学和金属配合物

配位化学领域已经将吡啶和喹啉衍生物应用于形成金属配合物。Long Zhang 等人(2016 年)合成了基于源自 2-(吡啶-4-基)喹啉-4-甲酸的喹啉羧酸盐配体的金属配合物,探索了它们的结构和抗菌活性。这些配合物具有锰、钴和镉等不同的金属,显示出独特的 1D 链结构和荧光行为 (Zhang 等人,2016)。

安全和危害

属性

IUPAC Name |

4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(22)11-6-7-16-15(9-11)13-4-1-5-14(13)17(20-16)12-3-2-8-19-10-12/h1-4,6-10,13-14,17,20H,5H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQOADCEHBWLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。